N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide
Description
This compound features a thieno[3,2-<i>d</i>]pyrimidine core, a bicyclic heterocycle combining a thiophene ring fused with a pyrimidine ring. Key substituents include a 3,4-dimethoxyphenyl ethyl group and a carbamoyl methyl moiety linked via a 4-methoxyphenyl carbamoyl. The 2,4-dioxo configuration introduces hydrogen-bonding sites, which may affect binding affinity in biological systems.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O7S/c1-36-19-7-5-18(6-8-19)29-24(33)16-30-20-11-13-39-25(20)26(34)31(27(30)35)15-23(32)28-12-10-17-4-9-21(37-2)22(14-17)38-3/h4-9,11,13-14,25H,10,12,15-16H2,1-3H3,(H-,28,29,32,33)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAWAFXWQWDWBI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N4O7S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide is a synthetic compound with potential therapeutic applications due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C25H25N5O4
- Molecular Weight : 459.5 g/mol
- LogP : 2.1258
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 1
- Polar Surface Area : 82.417 Ų
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Many thieno[3,2-d]pyrimidine derivatives have been shown to possess significant antioxidant properties, which can mitigate oxidative stress in cells and tissues .
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can be beneficial in treating neurological disorders .
Anticancer Potential
Several studies have explored the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- A series of derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency against cancer cells .
Antimicrobial Effects
The compound has also been assessed for its antimicrobial activity:
- In vitro studies demonstrated that certain derivatives exhibited significant antibacterial effects against common pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Data Table of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and tested their efficacy against human cancer cell lines. The lead compound exhibited an IC50 value of 12 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of thieno[3,2-d]pyrimidines in a model of Alzheimer's disease. The compound demonstrated significant inhibition of AChE activity and improved cognitive function in treated mice compared to controls.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a thieno[3,2-d]pyrimidine moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Studies have demonstrated that certain derivatives possess antimicrobial properties. The presence of the methoxy groups enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes .
Anticonvulsant Effects
Some thieno[3,2-d]pyrimidine derivatives have been investigated for their anticonvulsant effects. Compounds exhibiting structural similarities to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide have shown promise in preclinical models for epilepsy treatment .
Lead Compound Identification
The unique structure of this compound serves as a lead compound for developing new drugs targeting specific pathways involved in cancer and neurological disorders. Its modifications can lead to derivatives with enhanced potency and selectivity.
This compound has been utilized in high-throughput screening assays to identify potential therapeutic candidates. Its diverse biological activities make it a valuable tool in pharmacological research aimed at discovering new treatments for diseases such as cancer and epilepsy .
Case Studies
- Anticancer Activity : A study reported the synthesis of thieno[3,2-d]pyrimidine derivatives that showed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation .
- Antimicrobial Efficacy : A derivative of this compound was tested against various bacterial strains and exhibited notable antibacterial activity. The study concluded that structural modifications could enhance its efficacy as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Thieno[3,2-<i>d</i>]pyrimidine vs. Pyrrolo[3,4-<i>c</i>]pyridine: Compounds in (e.g., 2c–2f) share acetamide linkages but feature a pyrrolo[3,4-<i>c</i>]pyridine core with trioxo groups.
- Thieno[2,3-<i>d</i>]pyrimidine Derivatives: describes analogs with trifluoromethylphenoxy and benzamide substituents. These compounds demonstrated antimicrobial activity (MIC values: 8–64 µg/mL), suggesting the target compound’s thieno-pyrimidine scaffold could similarly interact with microbial enzymes .
Substituent Effects
- Aryl Groups :
The 3,4-dimethoxyphenyl group in the target compound contrasts with chlorophenyl (e.g., 2e in ) and 4-ethylphenyl (2d ) moieties. Methoxy groups may reduce metabolic degradation compared to halogenated analogs, enhancing pharmacokinetic stability . - Carbamoyl Linkers :
The carbamoyl methyl group in the target compound resembles the sulfamoylphenyl groups in . Sulfamoyl derivatives often target enzymes like carbonic anhydrase, implying the carbamoyl group in the target compound could interact with similar active sites .
Physical and Spectroscopic Properties
The high melting points of pyrrolo-pyridine analogs (>300°C) suggest that the target compound’s solid-state stability may be comparable. Methoxy groups in the target compound could reduce crystallinity compared to halogenated analogs, affecting solubility .
Q & A
Q. What are the key steps and conditions for synthesizing this compound?
The synthesis involves a multi-step process:
Core formation : Construct the thieno[3,2-d]pyrimidine core using cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .
Substitution reactions : Introduce the 3,4-dimethoxyphenethyl and 4-methoxyphenylcarbamoylmethyl groups via nucleophilic substitution or coupling reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical for optimizing reaction yields .
Purification : Use column chromatography (silica gel) or recrystallization to isolate the final product, with purity verified by HPLC (>95%) .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the positions of methoxy, acetamide, and thienopyrimidine groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the acetamide and dioxo groups) .
Q. How are preliminary biological activities screened?
- In vitro assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Evaluate interactions with kinases or proteases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with mono- or trifluoromethoxy) to assess lipophilicity and steric effects .
- Bioactivity correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or EGFR) to identify critical pharmacophores .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins .
Q. How to resolve contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Off-target profiling : Screen against a panel of unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific interactions .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., fluorobenzyl or chlorophenyl analogs) to identify trends .
Q. What methodologies assess pharmacokinetic properties?
- Lipophilicity : Measure logP values via shake-flask or HPLC-based methods; methoxy groups enhance membrane permeability but may reduce solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .
- Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions .
Q. How to study target interactions and mechanism of action?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ, kₒff) for recombinant proteins .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein stability post-treatment .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .
Q. How to address stability and solubility challenges?
- Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility .
- Degradation studies : Expose to light, heat, or humidity and monitor decomposition via HPLC-UV. Stabilize with antioxidants (e.g., BHT) if needed .
Q. How to integrate multi-omics data for mechanistic insights?
- Proteomics : Apply tandem mass tagging (TMT) to quantify protein expression changes in treated vs. control cells .
- Metabolomics : Use LC-MS/MS to profile metabolites (e.g., ATP, NADH) and link to bioenergetic disruptions .
- Network pharmacology : Build interaction networks (Cytoscape) to map compound-target-pathway relationships .
Q. What strategies optimize synthetic yield and scalability?
- Flow chemistry : Implement continuous flow reactors to enhance reaction control and reduce by-products .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
